molecular formula C8H12N2O3S B13002965 N-Isopropyl-6-oxo-1,6-dihydropyridine-3-sulfonamide

N-Isopropyl-6-oxo-1,6-dihydropyridine-3-sulfonamide

Cat. No.: B13002965
M. Wt: 216.26 g/mol
InChI Key: XGYYVWVBUZLDRR-UHFFFAOYSA-N
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Description

N-Isopropyl-6-oxo-1,6-dihydropyridine-3-sulfonamide is a chemical compound with the molecular formula C8H12N2O3S and a molecular weight of 216.26 g/mol . This compound is part of the dihydropyridine family, which is known for its diverse applications in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-6-oxo-1,6-dihydropyridine-3-sulfonamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a dihydropyridine derivative with isopropylamine and a sulfonating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often utilize automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-6-oxo-1,6-dihydropyridine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N-Isopropyl-6-oxo-1,6-dihydropyridine-3-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Isopropyl-6-oxo-1,6-dihydropyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Isopropyl-6-oxo-1,6-dihydropyridine-3-sulfonamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its sulfonamide group, in particular, is known for its potential to interact with biological targets in a specific manner, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H12N2O3S

Molecular Weight

216.26 g/mol

IUPAC Name

6-oxo-N-propan-2-yl-1H-pyridine-3-sulfonamide

InChI

InChI=1S/C8H12N2O3S/c1-6(2)10-14(12,13)7-3-4-8(11)9-5-7/h3-6,10H,1-2H3,(H,9,11)

InChI Key

XGYYVWVBUZLDRR-UHFFFAOYSA-N

Canonical SMILES

CC(C)NS(=O)(=O)C1=CNC(=O)C=C1

Origin of Product

United States

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